Technical Whitepaper: Properties, Reactivity, and Applications of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS 575445-12-4)
Technical Whitepaper: Properties, Reactivity, and Applications of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS 575445-12-4)
Abstract
In the landscape of modern medicinal chemistry and targeted protein degradation, the strategic selection of bifunctional and trifunctional building blocks is paramount. 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (CAS 575445-12-4) serves as a highly versatile, orthogonally protected scaffold. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic reactivity, and field-proven synthetic workflows associated with this compound. By understanding the causality behind its reactivity, researchers can leverage this molecule for the rapid assembly of complex heterocycles, kinase inhibitors, and advanced linker-payload systems.
Physicochemical Properties & Structural Analysis
CAS 575445-12-4 is characterized by a push-pull electronic system. The strongly electron-withdrawing nitro group significantly lowers the pKa of the adjacent phenolic hydroxyl, rendering it highly reactive toward electrophiles even under mild basic conditions. Simultaneously, the phthalimide core acts as a robust protecting group for the primary amine, preventing unwanted side reactions during early-stage functionalization[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione |
| CAS Number | 575445-12-4 |
| Molecular Formula | C₁₄H₈N₂O₅ |
| Molecular Weight | 284.22 g/mol |
| Structural Motif | Phthalimide-protected aniline with ortho-nitrophenol |
| SMILES Code | O=C1N(C2=CC(=O)=C(O)C=C2)C(C3=CC=CC=C31)=O |
Mechanistic Reactivity & Synthetic Workflows
The true value of CAS 575445-12-4 lies in its orthogonal reactivity . The molecule contains three distinct reactive sites that can be manipulated independently without cross-interference:
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The Phenolic Hydroxyl (Pathway A): Highly susceptible to selective alkylation (e.g., Williamson ether synthesis or Mitsunobu conditions) to attach PEG linkers or targeting ligands.
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The Nitro Group (Pathway B): Can be catalytically reduced to an amine, generating an o-aminophenol intermediate that is a classic precursor for benzoxazole synthesis[2],[3].
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The Phthalimide Core (Pathway C): Acts as a protected primary amine. It can be selectively cleaved using hydrazine (Gabriel-type deprotection) to reveal the free amine for subsequent amide coupling[4].
Synthetic divergence of CAS 575445-12-4 via selective functional group modifications.
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity synthesis, the following protocols are designed with built-in causality and self-validating checkpoints.
Protocol A: Selective Phenolic Alkylation
Objective: Attach a functionalized linker to the phenol while preserving the phthalimide and nitro groups.
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Preparation: Dissolve CAS 575445-12-4 (1.0 eq) in anhydrous DMF (0.2 M concentration).
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Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq).
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Causality: K₂CO₃ is explicitly selected over stronger bases like Sodium Hydride (NaH). Strong bases will attack the imide carbonyls, leading to premature ring-opening and the formation of unwanted phthalamic acid byproducts. DMF stabilizes the resulting phenoxide anion.
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Alkylation: Dropwise add the alkyl halide (1.2 eq) and stir at 60°C for 4 hours.
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Validation: The reaction is self-validating via TLC; the highly polar starting material spot will cleanly convert to a higher-Rf spot. Quench with water to precipitate the product.
Protocol B: Catalytic Nitro Reduction to o-Aminophenol
Objective: Reduce the nitro group to a primary amine for downstream heterocycle synthesis[3].
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Preparation: Dissolve the intermediate in a 1:1 mixture of Methanol and Ethyl Acetate.
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
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Causality: Pd/C under a hydrogen atmosphere is highly chemoselective for nitro groups[2]. The mixed solvent system ensures the starting material remains soluble while preventing catalyst poisoning.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm). Stir vigorously at room temperature for 2-4 hours.
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Validation: This system is visually self-validating. The starting nitro compound imparts a distinct yellow color to the solution. As the reduction proceeds, the solution turns colorless. Furthermore, TLC analysis will reveal a new spot that is highly fluorescent blue under 254 nm UV light, a hallmark of the electron-rich o-aminophenol.
Mechanistic workflow for converting CAS 575445-12-4 into a benzoxazole therapeutic scaffold.
Applications in Drug Discovery & Materials
The structural motif of CAS 575445-12-4 makes it an exceptional precursor for Benzoxazole-based Therapeutics . Once the nitro group is reduced to an amine (Protocol B), the resulting o-aminophenol can undergo cyclocondensation with aldehydes or orthoesters to form benzoxazoles. Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-tumor agents, and highly conjugated fluorescent probes for cellular imaging[2],[3].
Furthermore, the ability to selectively cleave the phthalimide group using hydrazine[4] allows researchers to install complex amide linkages at the opposite end of the molecule, making it an ideal bifunctional linker for Antibody-Drug Conjugates (ADCs).
References
Sources
- 1. 575445-12-4|2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
